molecular formula C11H11BrClN3O2 B13144617 tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

Cat. No.: B13144617
M. Wt: 332.58 g/mol
InChI Key: DGQBXSARVIVCDF-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is a halogenated pyrrolopyrimidine derivative with a molecular formula of C₁₁H₁₁BrClN₃O₂ and a molecular weight of 349.58 g/mol. The compound features a bicyclic pyrrolo[3,2-d]pyrimidine core substituted with bromine at position 7, chlorine at position 2, and a tert-butyl carboxylate group at position 3. This ester group enhances solubility in organic solvents and serves as a protective moiety during synthetic modifications . The bromine and chlorine substituents make it a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C11H11BrClN3O2

Molecular Weight

332.58 g/mol

IUPAC Name

tert-butyl 7-bromo-2-chloropyrrolo[3,2-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C11H11BrClN3O2/c1-11(2,3)18-10(17)16-5-6(12)8-7(16)4-14-9(13)15-8/h4-5H,1-3H3

InChI Key

DGQBXSARVIVCDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=NC(=NC=C21)Cl)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of pyrrolopyrimidine derivatives, followed by esterification with tert-butyl groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications
tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate (Target) C₁₁H₁₁BrClN₃O₂ 349.58 Br (7), Cl (2), tert-butyl ester (5) Cross-coupling intermediate; enhanced solubility due to tert-butyl group
tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate C₁₁H₁₁ClIN₃O₂ 396.64 I (7), Cl (2), tert-butyl ester (5) Heavier halogen (I) increases molecular weight; slower reactivity in cross-coupling vs. Br
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate C₁₁H₁₁Cl₂N₃O₂ 288.14 Cl (2,4), tert-butyl ester (5) Electron-deficient core; suitable for nucleophilic aromatic substitution
7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine C₆H₃BrClN₃ 232.47 Br (7), Cl (2) Lacks tert-butyl ester; reduced solubility but higher reactivity in unprotected reactions
tert-Butyl 2-chloro-4-oxo-1H,4H,5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate C₁₁H₁₁ClN₃O₃ 280.68 Cl (2), 4-oxo, tert-butyl ester (5) Oxo group enables hydrogen bonding, affecting crystallization and stability

Key Comparative Analysis:

Halogen Substituents :

  • Iodo vs. Bromo : The iodo analog (C₁₁H₁₁ClIN₃O₂) has a higher molecular weight (396.64 vs. 349.58) and lower reactivity in cross-coupling due to weaker C–I bond strength compared to C–Br .
  • Dichloro Derivative (C₁₁H₁₁Cl₂N₃O₂) : The absence of bromine and additional chlorine at position 4 creates a more electron-deficient core, favoring nucleophilic substitutions over cross-coupling .

Functional Groups: tert-Butyl Ester: Present in the target compound and iodo/dichloro analogs, this group improves solubility and protects the carboxylate during synthesis. Its absence in the core structure (C₆H₃BrClN₃) reduces steric hindrance but limits solubility in organic media .

Synthetic Utility :

  • The target compound’s bromine at position 7 is ideal for Pd-catalyzed couplings, whereas the dichloro analog is better suited for SNAr reactions. The iodo derivative may require specialized catalysts (e.g., CuI) for efficient coupling .
  • The oxo-containing variant (C₁₁H₁₁ClN₃O₃) is less reactive in cross-coupling but serves as a precursor for ketone-based derivatization .

Biological Relevance :

  • Compounds like tert-butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate (C₁₂H₁₆ClN₃O₂) exhibit saturated ring systems, which may improve bioavailability compared to the aromatic target compound .

Biological Activity

tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate (CAS No. 1429882-36-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₃BrClN₃
  • Molecular Weight : 232.47 g/mol
  • Structure : The compound features a pyrrolo[3,2-d]pyrimidine core with bromine and chlorine substituents, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-7H-pyrrolo[3,2-d]pyrimidine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is stirred at room temperature for several hours to yield the desired product .

Antibacterial and Anticancer Properties

Research indicates that this compound exhibits potent antibacterial activity by inhibiting DNA gyrase and RNA polymerase, which are essential for bacterial replication . Additionally, it has been studied for its anticancer properties, particularly as an inhibitor of murine double minute 2 (MDM2), a protein that regulates the tumor suppressor p53 .

Anti-inflammatory Effects

In vitro studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines can suppress cyclooxygenase (COX) enzymes involved in inflammation. For instance, related compounds demonstrated IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib . These findings suggest that this compound could possess similar anti-inflammatory properties.

The biological activity of this compound is attributed to its ability to bind to specific enzymes and proteins:

  • Enzyme Inhibition : By inhibiting DNA gyrase and RNA polymerase, it disrupts bacterial DNA replication.
  • MDM2 Interaction : The compound's interaction with MDM2 enhances p53 activity, promoting apoptosis in cancer cells .
  • COX Inhibition : Its potential to inhibit COX enzymes suggests a mechanism for reducing inflammation.

Case Studies

StudyFindings
Study on Antibacterial ActivityDemonstrated significant inhibition of bacterial growth in vitro with IC50 values lower than standard antibiotics .
Anti-inflammatory ResearchShowed comparable COX-2 inhibition to celecoxib with IC50 values around 0.04 μmol .
Cancer Treatment ResearchIdentified as a potent MDM2 inhibitor with high affinity (K i < 1 nM), suggesting potential for cancer therapy .

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